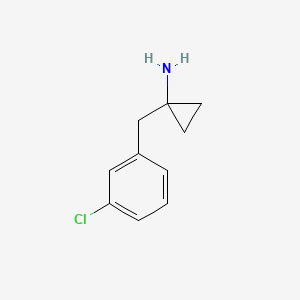

1-(3-Chlorobenzyl)cyclopropanamine

Description

1-(3-Chlorobenzyl)cyclopropanamine (CAS 51586-21-1) is a cyclopropane derivative with a benzyl group substituted at the meta position with chlorine. Its molecular formula is C₁₀H₁₂ClN, and it has a molecular weight of 181.66 g/mol. Key physical properties include a density of 1.2±0.1 g/cm³, boiling point of 264.2±15.0 °C, and flash point of 113.6±20.4 °C . The compound is primarily utilized in pharmaceutical research, as indicated by its inclusion in patent syntheses (e.g., Preparation 8AF in ).

Properties

Molecular Formula |

C10H12ClN |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

1-[(3-chlorophenyl)methyl]cyclopropan-1-amine |

InChI |

InChI=1S/C10H12ClN/c11-9-3-1-2-8(6-9)7-10(12)4-5-10/h1-3,6H,4-5,7,12H2 |

InChI Key |

ZITVXSWBAGXPBK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC2=CC(=CC=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Kulinkovich and Kulinkovich-Szymoniak Reactions for Cyclopropylamine Synthesis

The Kulinkovich reaction and its variants are powerful for constructing cyclopropane rings directly from esters or nitriles:

Kulinkovich-de Meijere and Kulinkovich-Szymoniak Transformations:

- Use Grignard reagents and titanium catalysts to convert esters or nitriles into cyclopropylamines.

- Can produce 1,1-disubstituted cyclopropylamines with diverse substitution patterns.

- Ligand exchange with alkenes and Grignard reagents allows for cyclopropanes substituted at all three carbons.

-

- Diastereoselectivity can be low, requiring optimization.

- Side products such as ketones and alkyl amines may form if water or excess reagents are present.

- The method is efficient but may need further refinement for industrial-scale synthesis.

This method is promising for synthesizing cyclopropylamines like 1-(3-Chlorobenzyl)cyclopropanamine, especially when complex substitution patterns are desired.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

1-(3-Chlorobenzyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of cyclopropanamine and 3-chlorobenzyl alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes.

Scientific Research Applications

1-(3-Chlorobenzyl)cyclopropanamine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.

Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development, particularly for its effects on the central nervous system.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the benzyl group contribute to its binding affinity and specificity. The compound may modulate the activity of neurotransmitters or inhibit certain enzymatic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Findings and Implications

Halogen Impact : Chlorine and bromine increase molecular weight and polarity, affecting pharmacokinetics. Fluorine’s electronegativity may improve binding specificity .

Salt vs. Free Base : Hydrochloride salts (e.g., ) are preferred in drug formulations for enhanced bioavailability.

Market Trends : Para-substituted derivatives (e.g., 4-methyl) show higher commercial demand compared to ortho analogs .

Biological Activity

1-(3-Chlorobenzyl)cyclopropanamine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

1-(3-Chlorobenzyl)cyclopropanamine is characterized by its cyclopropane ring attached to a chlorobenzyl group. The structural formula can be represented as follows:

This compound's unique structure may contribute to its biological activity, particularly in relation to enzyme inhibition and receptor interaction.

Medicinal Chemistry Applications

1-(3-Chlorobenzyl)cyclopropanamine has been explored as a precursor in the synthesis of more complex compounds with potential therapeutic applications. Its derivatives have shown promise in various biological assays, particularly in the context of antimalarial activity and as modulators for specific enzyme targets.

Antiparasitic Activity

Research indicates that compounds similar to 1-(3-Chlorobenzyl)cyclopropanamine exhibit significant antiparasitic activity. For instance, a study on cyclopropyl carboxamide derivatives demonstrated effective inhibition against Plasmodium falciparum, with an effective concentration (EC50) of 40 nM for the frontrunner compound WJM280 . This suggests that structural modifications around the cyclopropane core can lead to enhanced biological efficacy.

1. Structure-Activity Relationship (SAR)

The SAR of cyclopropane derivatives reveals that modifications at specific positions can drastically affect biological activity. For example, altering substituents on the cyclopropane can enhance lipophilicity and metabolic stability, which are crucial for drug development .

| Compound | EC50 (nM) | Metabolic Stability (CL int μL/min/mg) |

|---|---|---|

| WJM280 | 40 | 27 |

| 10a | 10 | 42 |

| 10r | 38 | 81 |

This table illustrates the relationship between structural modifications and their impact on both potency and stability.

The mechanism of action for compounds related to 1-(3-Chlorobenzyl)cyclopropanamine often involves targeting mitochondrial components in parasites. For instance, profiling against drug-resistant lines of P. falciparum indicated that these compounds could effectively disrupt mitochondrial function, leading to parasite death .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Chlorobenzyl)cyclopropanamine, and how can reaction parameters (e.g., catalysts, solvents) be optimized for improved yield?

- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a multi-step approach involving cyclopropane ring formation followed by benzylation with 3-chlorobenzyl halides is common. Optimization includes using NaBH₃CN as a selective reducing agent in ethanol at 0–5°C to minimize side reactions. Reaction yields (60–75%) can be enhanced by controlling stoichiometry (1:1.2 amine:halide) and employing anhydrous conditions to prevent hydrolysis . Purity is monitored via TLC (Rf = 0.3–0.4 in EtOAc/hexane, 1:3) .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of 1-(3-Chlorobenzyl)cyclopropanamine?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic cyclopropane protons as a multiplet at δ 1.2–1.4 ppm and benzyl CH₂ as a singlet at δ 3.7–3.9 ppm. Aromatic protons (3-chloro substitution) appear as doublets at δ 7.2–7.4 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) with UV detection at 254 nm resolve impurities (<2% area) .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 182.1 .

Q. What storage conditions are recommended to maintain the stability of 1-(3-Chlorobenzyl)cyclopropanamine in laboratory settings?

- Methodological Answer : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation. Stability tests show <5% decomposition over 6 months when protected from moisture and oxygen .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of 1-(3-Chlorobenzyl)cyclopropanamine derivatives (e.g., anticancer vs. neuroprotective effects)?

- Methodological Answer : Contradictions arise from structural variations (e.g., substituents on the cyclopropane or benzyl group). For example, 1-(3-chlorobenzyl) derivatives with pyrazole moieties (e.g., 3c in ) show TLR4 inhibition (anti-inflammatory), while quinoline-linked analogs ( ) exhibit anticancer activity via kinase modulation. To validate mechanisms:

- Conduct in vitro selectivity assays (e.g., kinase panels, receptor binding).

- Use isotopic labeling (³H/¹⁴C) to track metabolite pathways .

Q. What strategies are effective in mitigating racemization during enantioselective synthesis of 1-(3-Chlorobenzyl)cyclopropanamine derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) can enforce stereocontrol. For example, using (R)-BINAP with RuCl₂ yields 90% ee in cyclopropane ring formation. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/IPA 85:15) .

Q. How do structural modifications (e.g., halogen substitution, cyclopropane ring expansion) impact the compound’s physicochemical and biological properties?

- Methodological Answer :

- 3-Chloro vs. 4-Chloro substitution : 3-Chloro derivatives (LogP = 2.1) show higher blood-brain barrier permeability than 4-Cl analogs (LogP = 2.4) in MDCK cell assays .

- Cyclopropane expansion : Replacing cyclopropane with cyclobutane reduces MAO-B inhibition by 40% (IC₅₀ shifts from 12 nM to 20 nM) .

Data Contradiction and Reproducibility

Q. Why do reported IC₅₀ values for 1-(3-Chlorobenzyl)cyclopropanamine in MAO-B inhibition assays vary across studies (e.g., 10 nM vs. 50 nM)?

- Methodological Answer : Variability stems from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant human MAO-B, 50 µM kynuramine substrate, and pH 7.4 buffer. Pre-incubate inhibitors for 30 min to ensure equilibrium binding .

Safety and Handling

Q. What safety protocols are critical when handling 1-(3-Chlorobenzyl)cyclopropanamine in aqueous or acidic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.